

Torkinib PP242 pharmacokinetics improvement

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

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Frequently Asked Questions

- **Q1: What are the main pharmacokinetic challenges associated with Torkinib (PP242)?** While comprehensive PK data is not fully established, its **insolubility in water** is a primary challenge for formulation and in vivo administration, which can limit its bioavailability and effectiveness [1] [2]. Furthermore, as an ATP-competitive inhibitor, PP242 belongs to a class of drugs where achieving selectivity over structurally similar kinases (like PI3K) is difficult, and off-target effects can contribute to adverse events [3] [4].
- **Q2: What strategies can improve the aqueous solubility and delivery of PP242?** A promising strategy is the use of **self-assembling prodrug nanoparticles**. Research has shown that conjugating PP242 to docosahexaenoic acid (DHA) to form nanoparticles (DPNP) can enhance targeting to peripheral immune organs and improve efficacy in models like heart transplant rejection [5]. Standard laboratory formulations use solvents like DMSO for stock solutions and specific solvent mixtures for in vivo studies, as detailed in the experimental protocols below [1] [2] [6].
- **Q3: How does PP242's selectivity profile impact its use?** PP242 is a selective ATP-competitive mTOR inhibitor, but it can inhibit other kinases at higher concentrations. The table below summarizes its key targets. This selectivity profile means that researchers should use appropriate concentrations to minimize off-target effects and include careful controls in their experimental design [1] [2] [7].

Torkinib (PP242) Key Biochemical Data

The following table summarizes the primary known targets and inhibitory activity (IC50) of **Torkinib** (PP242) to guide your experimental planning [1] [2] [7].

Target	IC50 (nM)	Note
mTOR (cell-free)	8	Primary target; inhibits kinase activity [1] [2]
mTORC1 (cell-free)	30	Inhibits complex 1 [2] [7]
mTORC2 (cell-free)	58	Inhibits complex 2 [2] [7]
p110 δ (PI3K family)	100	>10-fold selectivity vs. mTOR [1]
DNA-PK	410	[1] [2]
PDGFR	410	[1] [2]
p110 γ (PI3K family)	1270	>100-fold selectivity vs. mTOR [1]
p110 α/β (PI3K family)	1960-2200	>100-fold selectivity vs. mTOR [1]

Experimental Protocols for PK-Related Studies

Here are methodologies for key in vitro and in vivo experiments related to assessing PP242's activity and effects.

1. In Vitro Cell Viability/Proliferation Assay This protocol is used to determine the anti-proliferative effects of PP242.

- **Cell Lines:** Can be applied to various lines, such as mouse embryonic fibroblasts (MEFs), SUP-B15, K562, and solid tumor lines (e.g., SKOV3, PC3) [1] [2] [7].
- **Procedure:**
 - Plate cells in 96-well plates at a density of approximately 30% confluence and allow them to adhere overnight.

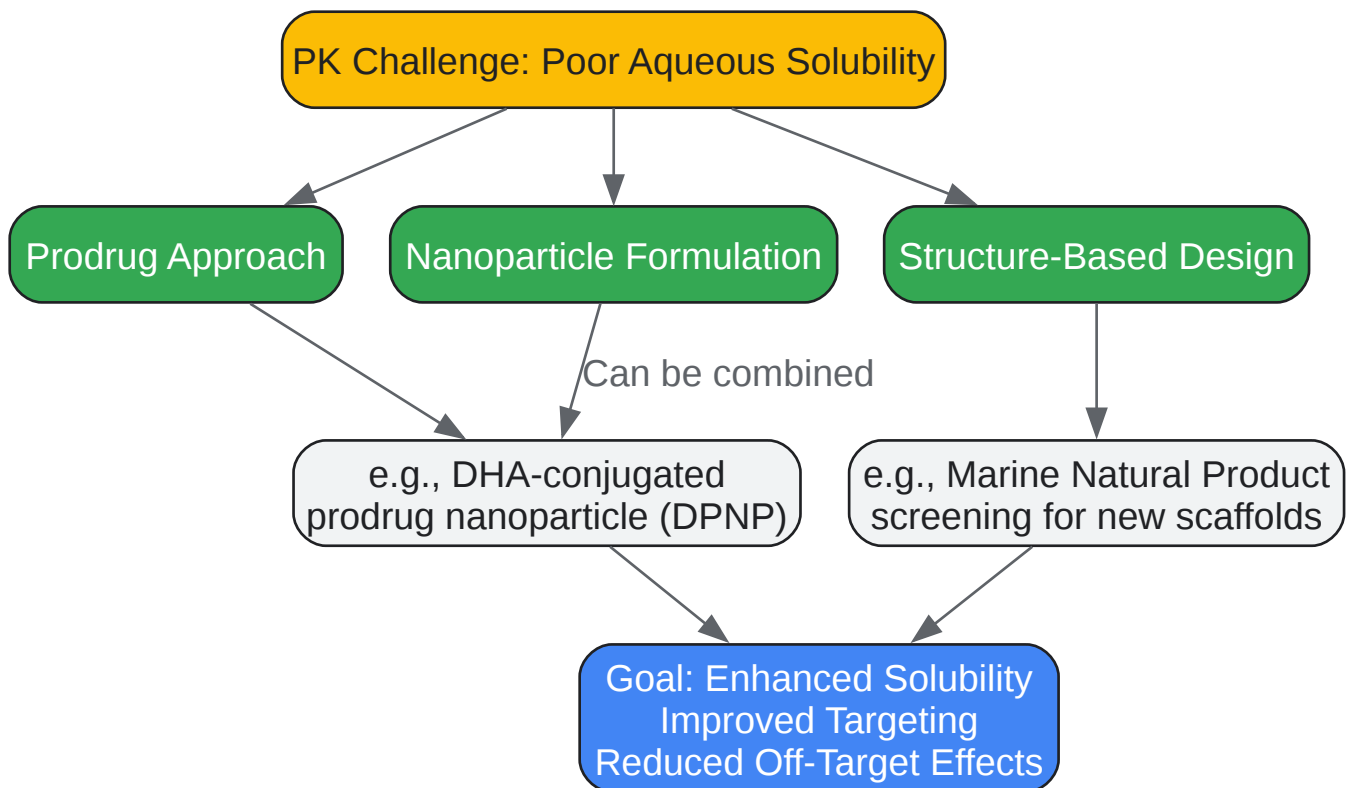
- Treat cells with a concentration gradient of PP242 (e.g., from 1 nM to 10 μ M) or a control vehicle (e.g., 0.1% DMSO).
- Incubate for 72 hours.
- Add 10 μ L of 440 μ M resazurin sodium salt to each well.
- After 18 hours, measure the fluorescence intensity (Ex/Em = 530 nm/590 nm) using a plate reader [1] [7].
- **Troubleshooting:** High background fluorescence can be caused by incomplete mixing of resazurin. Ensure the reagent is thoroughly mixed and distributed in the medium.

2. In Vivo Administration and Tissue Analysis This protocol assesses the pharmacodynamic effects of PP242 in animal models.

- **Animal Models:** Used in studies with C57BL/6 mice or models of leukemia [1] [2] [7].
- **Formulation:**
 - **For oral gavage:** PP242 can be administered directly, for example, at 60 mg/kg/day, to delay leukemia onset [1].
 - **For intraperitoneal (IP) injection:** One documented method uses a simple solution of 0.4 mg of PP242 in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline [7] [6].
- **Procedure:**
 - Fast mice overnight prior to drug treatment.
 - Inject PP242 or vehicle via IP.
 - After 10 minutes, inject 250 mU of insulin IP to stimulate signaling pathways.
 - 15 minutes after the insulin injection, euthanize the animals and harvest tissues (e.g., fat, liver, skeletal muscle).
 - Snap-freeze tissues in liquid nitrogen and homogenize in lysis buffer.
 - Measure protein concentration and analyze signaling proteins (e.g., phospho-Akt, phospho-S6) by Western blot to confirm mTOR inhibition [7] [6].

Strategies for Pharmacokinetic Improvement

The diagram below outlines a logical workflow for improving the pharmacokinetic properties of a compound like PP242, from identifying weaknesses to evaluating advanced formulations.



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Advanced Strategies for Improvement:

- **Prodrug Nanoparticles:** As illustrated in the diagram, creating a prodrug like **DHA-PP242 (DPNP)** that self-assembles into nanoparticles has shown promise. This approach can improve organ targeting (e.g., to peripheral immune organs) and enhance therapeutic efficacy, as demonstrated in an allogeneic heart transplant rejection model [5].
- **Structure-Based Design for New Inhibitors:** Research is exploring novel chemical scaffolds to overcome the limitations of existing inhibitors. For example, **marine natural products** are being investigated in silico as potential new ATP-competitive mTOR inhibitors. These efforts use the crystal structure of mTOR bound to PP242 to design compounds with better binding properties and potentially improved drug-like characteristics [4] [8].

Key Takeaways for Researchers

- **Start with Established Formulations:** For initial in vivo work, use the documented solvent mixtures (e.g., 20% DMSO, 40% PEG-400, 40% saline) for IP injection [7] [6].
- **Focus on PD Markers:** Since full PK profiles are not public, robust pharmacodynamic (PD) analysis is crucial. Always confirm target engagement in your models via Western blot for p-Akt (Ser473) and

p-S6 [1] [7].

- **Explore Novel Formulations:** For significant PK improvement, consider investing in advanced delivery systems like the prodrug nanoparticle strategy highlighted in recent literature [5].

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To cite this document: Smolecule. [Torkinib PP242 pharmacokinetics improvement]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548538#torkinib-pp242-pharmacokinetics-improvement>]

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